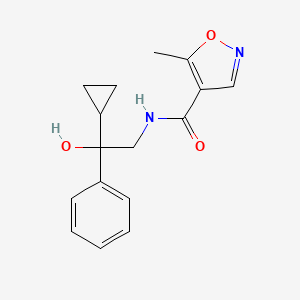

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE

Description

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole heterocyclic core substituted with a methyl group at position 4. The carboxamide group at position 4 is linked to a 2-cyclopropyl-2-hydroxy-2-phenylethyl moiety.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-14(9-18-21-11)15(19)17-10-16(20,13-7-8-13)12-5-3-2-4-6-12/h2-6,9,13,20H,7-8,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCXNXPHVAYRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclopropyl and phenylethyl groups. Common synthetic routes may involve the use of reagents such as cyclopropyl bromide, phenylethylamine, and various catalysts to facilitate the reactions. The reaction conditions often include controlled temperatures, specific solvents, and precise timing to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards. Safety measures and environmental considerations are also crucial in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the oxazole ring or other functional groups.

Substitution: The phenylethyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and functional groups. Below is a comparative analysis with pharmacologically relevant compounds, including those cited in pharmacopeial standards and crystallographic studies.

Heterocyclic Core Comparison

a. 1,2-Oxazole vs. Thiazolidine The oxazole ring in the target compound differs from the thiazolidine ring in (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid ().

- Oxazole : Contains one oxygen and one nitrogen atom, conferring moderate polarity and metabolic stability.

b. Bicyclic Systems The bicyclic beta-lactam (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () features a strained four-membered beta-lactam ring critical for penicillin-like antibacterial activity. In contrast, the target compound’s oxazole lacks such strain, suggesting divergent biological targets .

Functional Group Analysis

a. Amide Linkages Both the target compound and the analogs in utilize amide bonds to connect substituents.

b. Hydrophobic Substituents

- Cyclopropyl Group : The cyclopropyl moiety in the target compound introduces steric hindrance and rigidity, which may enhance selectivity for hydrophobic binding pockets.

- Phenyl/Dimethyl Groups : The phenyl and dimethyl substituents in analogs prioritize planar aromatic interactions or steric shielding, respectively .

Physicochemical Properties (Hypothetical Comparison)

Research Implications and Methodological Considerations

- Structural Elucidation : The SHELX system () is widely employed for crystallographic refinement of small molecules, ensuring accurate 3D structural comparisons. The target compound’s stereochemistry (e.g., hydroxy and cyclopropyl groups) would require similar precision in crystallographic analysis .

- Pharmacological Profiling : While compounds have established roles (e.g., beta-lactams as antibiotics), the target compound’s oxazole core may prioritize applications in kinase or protease inhibition, leveraging its balanced polarity and rigidity.

Biological Activity

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.32 g/mol. The compound features a cyclopropyl group, a hydroxyl group, and an oxazole ring that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with cyclopropylcarbinol and phenylethylamine as primary reactants.

- Reaction Conditions : A base such as sodium hydroxide is used under reflux conditions to facilitate the reaction.

- Purification : The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antiviral Activity

Research has shown that this compound can inhibit viral replication. Molecular docking studies suggest that it interacts with viral proteins, potentially blocking their function. For instance, in assays against the Tobacco Mosaic Virus (TMV), the compound demonstrated an inhibition rate comparable to established antiviral agents.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth and viral replication.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to enhanced immune responses.

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various oxazole derivatives, including our compound of interest. The study found that modifications to the oxazole ring significantly influenced biological activity, with this compound showing superior activity compared to other derivatives .

Study 2: Antiviral Mechanism

Another investigation focused on the antiviral properties against TMV. The results indicated that at concentrations of 500 µg/mL, the compound achieved an inactivation activity of 63%, outperforming ribavirin . This suggests potential for development as a therapeutic agent against viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.